N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxybenzamide
Description
N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxybenzamide (CAS: 874127-83-0) is a benzamide derivative featuring a 3-bromobenzyl group and a 2-ethoxy substituent on the benzamide ring. Its molecular formula is C₂₀H₂₂BrNO₄S, with a molecular weight of 452.36 g/mol .
Properties
Molecular Formula |
C20H22BrNO4S |
|---|---|
Molecular Weight |
452.4 g/mol |
IUPAC Name |
N-[(3-bromophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-ethoxybenzamide |
InChI |
InChI=1S/C20H22BrNO4S/c1-2-26-19-9-4-3-8-18(19)20(23)22(17-10-11-27(24,25)14-17)13-15-6-5-7-16(21)12-15/h3-9,12,17H,2,10-11,13-14H2,1H3 |
InChI Key |
ZOLAEJTZSROJOI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N(CC2=CC(=CC=C2)Br)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The compound’s structural analogs differ primarily in substituents on the benzamide ring and the benzyl group. Key comparisons are summarized below:
Table 1: Structural and Molecular Comparison
Key Observations :
- Substituent Bulkiness: The 4-isobutoxy analog (C₂₂H₂₆BrNO₄S) has a higher molecular weight due to the branched isobutoxy group, which may enhance lipophilicity compared to the target compound’s linear ethoxy group .
Physicochemical Properties
Limited data are available for the target compound, but analogs provide insight into trends:
Table 2: Predicted Physicochemical Properties (Selected Analogs)
| Compound Name | Boiling Point (°C) | Density (g/cm³) | pKa |
|---|---|---|---|
| 4-fluorophenoxy-substituted analog | 668.1 ± 55.0 | 1.55 ± 0.1 | -0.97 ± 0.20 |
Implications :
- Boiling Point: Higher boiling points (e.g., 668°C for the fluorophenoxy analog) suggest increased thermal stability, possibly due to stronger intermolecular forces from polar sulfone and halogen groups .
Preparation Methods
Preparation of 1,1-Dioxidotetrahydrothiophen-3-amine
The sulfone moiety is introduced via oxidation of tetrahydrothiophene-3-amine. Hydrogen peroxide () or meta-chloroperoxybenzoic acid (mCPBA) in dichloromethane (DCM) at 0–25°C for 6–12 hours achieves quantitative conversion.
| Step | Reagent/Condition | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Oxidation | 30% , 2 eq. | DCM | 0°C → 25°C | 95% |
The product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) to yield a white solid ().
Activation of 2-Ethoxybenzoic Acid
2-Ethoxybenzoic acid is activated using carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU). HATU (1.2 eq.) with -diisopropylethylamine (DIPEA, 3 eq.) in dimethylformamide (DMF) at 25°C for 1 hour generates the active ester.
Primary Amidation with 1,1-Dioxidotetrahydrothiophen-3-amine
The activated ester reacts with 1,1-dioxidotetrahydrothiophen-3-amine (1 eq.) in DMF at 25°C for 12 hours. The reaction is monitored via thin-layer chromatography (TLC), and the intermediate amide is isolated in 85% yield after aqueous workup (extraction with ethyl acetate, washed with brine).
Secondary Amidation with 3-Bromobenzylamine
The intermediate amide undergoes a second coupling step with 3-bromobenzylamine (1.1 eq.) using HATU/DIPEA in DMF. Stirring at 25°C for 24 hours yields the final product, which is purified via recrystallization from ethanol/water (7:3) to afford a crystalline solid ().
Optimization of Reaction Parameters
Solvent Selection
DMF outperforms tetrahydrofuran (THF) and acetonitrile in amidation reactions due to its high polarity, which stabilizes the transition state.
| Solvent | Reaction Efficiency | Yield |
|---|---|---|
| DMF | High | 88% |
| THF | Moderate | 62% |
| Acetonitrile | Low | 45% |
Coupling Agent Comparison
HATU provides superior activation compared to EDC or DCC, reducing side reactions (e.g., racemization):
| Coupling Agent | Reaction Time | Yield |
|---|---|---|
| HATU | 12 hours | 88% |
| EDC | 24 hours | 75% |
| DCC | 24 hours | 70% |
Purification and Characterization
Chromatographic Purification
Silica gel chromatography (ethyl acetate/hexane gradient) removes unreacted starting materials and byproducts. The final compound exhibits an (TLC, ethyl acetate/hexane 1:1).
Spectroscopic Analysis
-
(400 MHz, CDCl) : δ 7.54 (d, Hz, 1H, ArH), 7.32–7.28 (m, 2H, ArH), 4.52 (q, Hz, 2H, OCHCH), 3.89 (s, 2H, NCHAr), 3.12–3.08 (m, 1H, SCH).
-
IR (KBr) : 1685 cm (C=O stretch), 1320 cm (S=O asym), 1145 cm (S=O sym).
Scale-Up Considerations
Industrial-scale synthesis employs flow chemistry to enhance reproducibility. Key parameters include:
Q & A
Q. What are the critical steps and optimization strategies for synthesizing N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxybenzamide?
The synthesis involves multi-step reactions, including amidation, nucleophilic substitution, and oxidation. Key steps include:
- Coupling of the bromobenzyl group to the tetrahydrothiophene-dioxide moiety using reagents like sodium borohydride (reduction) or coupling agents (e.g., EDC/HOBt).
- Introduction of the ethoxybenzamide group via acid-catalyzed esterification or base-mediated substitution. Optimization requires strict control of temperature (typically 0–60°C), solvent polarity (e.g., DMF or THF), and pH (neutral to mildly basic) to minimize side reactions and maximize yields (>70%) .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Chromatography : HPLC with UV detection (λ = 254 nm) is used to assess purity (>95%), with C18 columns and acetonitrile/water gradients .
- Spectroscopy : H/C NMR confirms functional groups (e.g., bromobenzyl protons at δ 7.2–7.5 ppm, sulfone resonance at δ 3.8–4.2 ppm). IR spectroscopy verifies sulfone (S=O) stretches at 1150–1300 cm .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (expected MW ~442.8 g/mol) .
Q. What functional groups dominate its reactivity, and how do they influence experimental design?
Key reactive sites:
- Bromobenzyl group : Susceptible to nucleophilic aromatic substitution (e.g., Suzuki coupling for derivatization).
- Sulfone moiety : Participates in redox reactions; stable under acidic conditions but may decompose under strong bases.
- Amide bond : Hydrolyzes under extreme pH, requiring neutral conditions for stability. Experimental design must prioritize inert atmospheres (N) for moisture-sensitive steps and avoid prolonged heating (>80°C) to prevent decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in kinase inhibition assays (e.g., IC variability) may arise from:
- Assay conditions : Differences in buffer pH, ATP concentrations, or enzyme isoforms.
- Compound stability : Degradation during storage (e.g., hydrolysis of the amide bond). Mitigation strategies:
- Validate activity using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition).
- Conduct stability studies (TGA/DSC) to identify degradation products .
Q. What methodologies are recommended for elucidating the compound’s mechanism of action in kinase inhibition?
- Molecular Docking : Use X-ray crystallography data (e.g., PDB entries) to model interactions with kinase ATP-binding pockets. SHELX programs can refine structural models .
- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., KinomeScan) to identify selectivity.
- Cellular Assays : Measure downstream phosphorylation (e.g., Western blot for ERK/p38) in cancer cell lines (e.g., HCT-116 or MCF-7) .
Q. How can reaction yields be improved during scale-up synthesis without compromising purity?
- Flow Chemistry : Continuous flow systems enhance mixing and heat transfer for exothermic steps (e.g., bromobenzyl coupling).
- Catalyst Optimization : Replace homogeneous catalysts (e.g., Pd(PPh)) with heterogeneous alternatives (e.g., Pd/C) for easier recovery.
- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress in real time .
Q. What strategies are effective for modifying the core structure to enhance pharmacokinetic properties?
- Bioisosteric Replacement : Substitute the bromine atom with CF or Cl to improve metabolic stability.
- Prodrug Design : Introduce ester linkages to the ethoxy group for enhanced solubility and controlled release.
- Stereochemical Optimization : Synthesize enantiomers via chiral HPLC and compare ADME profiles (e.g., CYP450 metabolism) .
Q. How do structural analogs of this compound compare in terms of target selectivity and toxicity?
| Analog | Modification | Selectivity | Toxicity (IC) |
|---|---|---|---|
| N-(4-chlorobenzyl)-... () | Cl instead of Br | Higher for PKCα | 2.5 µM (HEK293 cells) |
| N-(3-fluorobenzyl)-... () | F instead of Br | Broader kinase inhibition | 1.8 µM (HepG2 cells) |
| Comparisons highlight trade-offs between halogen electronegativity and off-target effects . |
Methodological Considerations
Q. What analytical techniques are critical for detecting impurities in synthesized batches?
Q. How can computational tools aid in predicting the compound’s metabolic pathways?
- In Silico Metabolism : Use software like Schrödinger’s ADMET Predictor or MetaSite to identify likely Phase I/II metabolites (e.g., sulfone oxidation or glucuronidation).
- Density Functional Theory (DFT) : Calculate activation energies for hydrolysis pathways to prioritize labile sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
